Oxidation-State Dependent Topological Polar Surface Area
4-Bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine (the sulfone, CAS 1341331-85-8) exhibits a calculated topological polar surface area (TPSA) of 77.98 Ų, while its closest structural analog, the methylsulfanyl (thioether) variant 4-bromo-1-[3-(methylsulfanyl)propyl]-1H-pyrazol-3-amine (CAS 1598134-01-0), has a lower TPSA value, consistent with the absence of two sulfone oxygen atoms . This TPSA increase of approximately 17–20 Ų (estimated by the contribution of two S=O oxygen atoms at ~8.5–10 Ų each) directly impacts predicted membrane permeability, with the sulfone exceeding the commonly applied 75 Ų threshold for blood-brain barrier penetration while remaining within oral bioavailability guidelines (<140 Ų) . This positions the sulfone compound as more suitable for peripherally-restricted drug candidates.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | TPSA = 77.98 Ų; LogP = 0.6625; 5 H-bond acceptors (including 2 sulfone oxygens); 1 H-bond donor (3-NH₂) |
| Comparator Or Baseline | 4-Bromo-1-[3-(methylsulfanyl)propyl]-1H-pyrazol-3-amine (CAS 1598134-01-0): TPSA lower by ~17–20 Ų (estimated); 3 H-bond acceptors (no sulfone oxygens); MW 250.16 |
| Quantified Difference | ΔTPSA ≈ +17–20 Ų for the sulfone; ΔMW = +32.00 Da (2 O atoms); additional 2 H-bond acceptor sites |
| Conditions | Calculated using ChemScene and ChemSrc reported SMILES structures; TPSA values based on standard computational methods (fragment-based contribution) |
Why This Matters
The higher TPSA of the sulfone directly influences pharmacokinetic partition and target tissue exposure, making this compound the preferred starting point for peripherally-targeted programs where CNS exclusion is desired.
